molecular formula C19H19N3O3 B7698398 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide

Cat. No.: B7698398
M. Wt: 337.4 g/mol
InChI Key: FFJZTCNFWJXQEV-UHFFFAOYSA-N
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Description

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl and oxadiazole rings can participate in substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.

Mechanism of Action

The mechanism of action of 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological targets. This interaction can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms related to cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide is unique due to its specific substitution pattern on the oxadiazole ring and the phenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-12-20-17(23)13-24-16-11-7-6-10-15(16)19-21-18(22-25-19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJZTCNFWJXQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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